
2-Butoxy-6-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxy-6-chloropyridine is an organic compound with the molecular formula C9H12ClNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by butoxy and chlorine groups, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butoxy-6-chloropyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with butanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:
[ \text{2-Chloropyridine} + \text{Butanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butoxy-6-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The butoxy group can be oxidized to form butoxy derivatives with different oxidation states.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 2-butoxypyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution: 2-Butoxy-6-aminopyridine, 2-Butoxy-6-thiopyridine
Oxidation: Butoxy derivatives with varying oxidation states
Reduction: 2-Butoxypyridine
Applications De Recherche Scientifique
2-Butoxy-6-chloropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Butoxy-6-chloropyridine involves its interaction with specific molecular targets and pathways. The butoxy group can enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. The chlorine atom can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Comparaison Avec Des Composés Similaires
2-Butoxy-6-chloropyridine can be compared with other similar compounds, such as:
2-Chloropyridine: Lacks the butoxy group, making it less lipophilic.
2-Butoxypyridine: Lacks the chlorine atom, resulting in different reactivity.
6-Chloropyridine: Lacks the butoxy group, affecting its chemical properties.
The presence of both butoxy and chlorine groups in this compound makes it unique, providing a balance of lipophilicity and reactivity that can be advantageous in various applications.
Propriétés
Numéro CAS |
89481-99-2 |
|---|---|
Formule moléculaire |
C9H12ClNO |
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
2-butoxy-6-chloropyridine |
InChI |
InChI=1S/C9H12ClNO/c1-2-3-7-12-9-6-4-5-8(10)11-9/h4-6H,2-3,7H2,1H3 |
Clé InChI |
LNFQMTKAMCCHKD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=NC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate](/img/structure/B14387879.png)

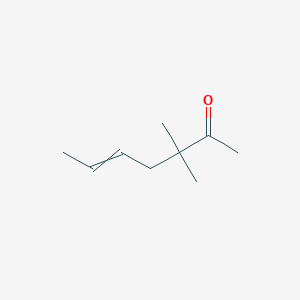
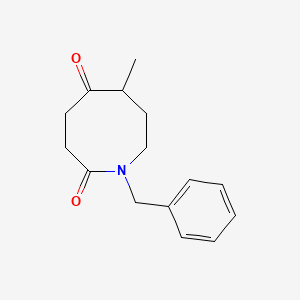
![N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14387904.png)
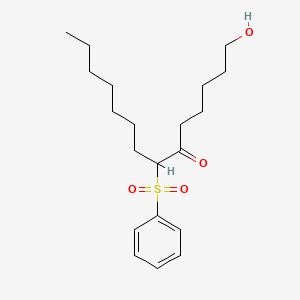
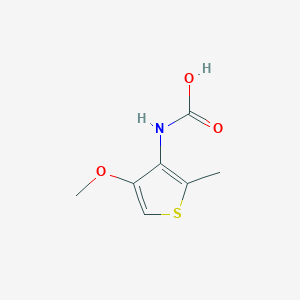
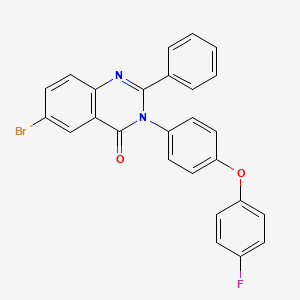
![6-Methyl-6-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14387927.png)



![3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14387943.png)

